![molecular formula C11H12ClNO3 B1518057 N-(4-chloro-2,5-dimethoxyphenyl)prop-2-enamide CAS No. 1156750-86-5](/img/structure/B1518057.png)
N-(4-chloro-2,5-dimethoxyphenyl)prop-2-enamide
Overview
Description
“N-(4-chloro-2,5-dimethoxyphenyl)prop-2-enamide” is a chemical compound with the CAS Number: 1156750-86-5 . It has a molecular weight of 241.67 . The IUPAC name for this compound is N-(4-chloro-2,5-dimethoxyphenyl)acrylamide . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “N-(4-chloro-2,5-dimethoxyphenyl)prop-2-enamide” is 1S/C11H12ClNO3/c1-4-11(14)13-8-6-9(15-2)7(12)5-10(8)16-3/h4-6H,1H2,2-3H3,(H,13,14) . This code provides a specific textual representation of the compound’s molecular structure.Scientific Research Applications
Material Science Applications
Polyamide Synthesis : Research has explored the synthesis and properties of stereoregular polyamides derived from L-tartaric acid, using diamines with chiral carbons, highlighting their crystalline nature, water affinity, and moderate optical activity (Bou, Iribarren, & Muñoz-Guerra, 1994). Another study focused on optically active polyamides with one methoxy group attached to the diacid repeating unit, prepared using L-tartaric acid, exhibiting hydrophilicity, high melting points, and significant optical activity (Bou, Rodríguez-Galán, & Muñoz-Guerra, 1993).
Electrochromic Properties : Novel aromatic polyamides with pendant triphenylamine (TPA) units show promise for electrochromic applications, demonstrating reversible oxidation and multi-stage coloring, highlighting their potential in electronic display technologies (Chang & Liou, 2008).
Medicinal Chemistry Applications
Anticancer Activities : Dihydropyrimidinone derivatives synthesized from enaminones exhibit significant anti-cancer activity, with one compound showing promise in inducing necrosis in HepG2 cancer cell lines (Bhat, Al-Omar, Naglah, & Al‐Dhfyan, 2022).
Enaminone Therapeutic Potential : Enaminones have been explored for their therapeutic potentials, including anticonvulsant activities and novel brain transport mechanisms, indicating a wide range of possible medicinal applications (Eddington, Cox, Roberts, Stables, Powell, & Scott, 2000).
Environmental Applications
- Chlorine-resistant Polyamide Membranes : Research into chlorine-resistant polyamides for reverse osmosis membranes has identified diamines that enhance resistance, offering advancements in water treatment technologies (Shintani, Matsuyama, & Kurata, 2007).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-4-11(14)13-8-6-9(15-2)7(12)5-10(8)16-3/h4-6H,1H2,2-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYYMWHDASHQOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C=C)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2,5-dimethoxyphenyl)prop-2-enamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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